Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Description
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a tert-butyl ester group, a fluorine atom at position 2, and a phenyl substituent at position 3. BCP scaffolds are highly valued in medicinal chemistry as bioisosteres for para-substituted aryl rings or alkynes due to their rigidity, metabolic stability, and three-dimensional geometry. The tert-butyl ester enhances hydrolytic stability compared to methyl or benzyl esters, making it suitable for prodrug strategies. Characterization typically involves $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, $^{19}\text{F}$ NMR, FTIR, and HRMS.
Properties
Molecular Formula |
C16H19FO2 |
|---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H19FO2/c1-14(2,3)19-13(18)16-9-15(10-16,12(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
IFPYDDLIBYJTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives, including tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate, typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: Its derivatives are explored for their potential biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. Its unique three-dimensional structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity. The exact molecular targets and pathways depend on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate and related BCP derivatives.
Table 1: Comparative Analysis of Bicyclo[1.1.1]pentane Derivatives
Key Comparisons:
Bromine introduces higher molecular weight and electrophilic reactivity, useful for further derivatization. Difluoro derivatives (e.g., 2,2-diF in ) exhibit increased electronegativity and rigidity, which may alter electronic properties and metabolic stability compared to monofluoro analogs.
Ester Groups :
- Tert-butyl esters () confer superior hydrolytic stability and lipophilicity over methyl esters (), making them preferable for in vivo applications.
- Methyl esters (e.g., ) are smaller, enabling easier crystallinity (e.g., 42% yield as white crystalline solid).
Aryl vs. Heteroaryl Substituents :
- Phenyl and p-tolyl groups () enhance aromatic interactions in drug-receptor binding, while thiophenyl or naphthyl substituents () introduce π-stacking diversity.
Functional Group Diversity: Amino derivatives () serve as intermediates for peptide coupling or bioisosteric replacements, while hydroxyl-containing analogs () enable hydrogen bonding in solubility-driven designs.
Synthetic Yields and Methods :
- Rhodium-catalyzed reactions with diazo precursors and CF$_3$TMS () yield fluorinated BCPs in moderate yields (36–43%). In contrast, tert-butyl-protected amines () achieve higher purity (97%) via optimized resolution strategies.
Biological Activity
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a tert-butyl ester group and fluorine substituent on the bicyclo[1.1.1]pentane core. Its molecular formula is with a molecular weight of approximately 250.29 g/mol. The presence of the fluorine atom enhances lipophilicity and potentially increases binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves:
- Carbene Insertion : Insertion into the central bond of bicyclo[1.1.0]butane.
- Nucleophilic Addition : Followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane.
This method allows for the introduction of functional groups while preserving the integrity of the bicyclic structure, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, enhancing binding affinity and selectivity towards proteins involved in various disease pathways, including cancer and neurodegenerative disorders.
Case Studies
Recent studies have demonstrated the compound's effectiveness in modulating signaling pathways associated with cancer cell proliferation and apoptosis:
- Anticancer Activity : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.
- Neuroprotective Effects : Research indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | Contains an amino group instead of fluorine | Exhibits different bioactivity profiles due to amine functionality |
| 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | Lacks the tert-butyl ester group | Changes solubility and reactivity profiles |
| 2-fluoro-3-phenylbicyclo[1.1.0]butane | Different bicyclic framework | May have distinct chemical properties due to altered ring structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
